molecular formula C12H9NO B8783362 8-Methoxy-2-naphthonitrile

8-Methoxy-2-naphthonitrile

Cat. No.: B8783362
M. Wt: 183.21 g/mol
InChI Key: UNAUZATZSATYMV-UHFFFAOYSA-N
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Description

Contextualization within the Field of Naphthonitrile Chemistry

Naphthonitrile chemistry, a subset of the broader study of aromatic nitriles, focuses on compounds containing a cyano group (–C≡N) attached to a naphthalene (B1677914) ring system. These molecules, also known as cyanonaphthalenes, are significant as versatile intermediates in organic synthesis. solubilityofthings.com The presence of the electron-withdrawing nitrile group and the fused aromatic naphthalene core imparts distinct reactivity, making them valuable precursors for the synthesis of more complex molecules, including dyes, pharmaceuticals, and polymers. solubilityofthings.comsmolecule.com

The position of the cyano group on the naphthalene ring (alpha or beta) and the nature of other substituents significantly influence the compound's electronic properties and chemical behavior. Naphthonitriles can undergo a variety of chemical transformations, including nucleophilic additions and catalytic reactions, making them key building blocks in the construction of functional materials. solubilityofthings.com Research in this area often focuses on developing new synthetic routes to access polysubstituted naphthalenes, which are of considerable interest for their potential biological and material applications. tubitak.gov.trresearchgate.net

Structural Characteristics and Research Significance of Methoxy-Substituted Naphthalene Derivatives

The introduction of a methoxy (B1213986) group (–OCH₃) onto the naphthalene framework creates a class of compounds with significant research interest. The methoxy group is a strong electron-donating group, which can modulate the electronic and steric properties of the naphthalene system. This substitution influences the molecule's reactivity in electrophilic substitution reactions and can impart specific biological activities, such as antioxidant properties. researchgate.net

In the specific case of 8-Methoxy-2-naphthonitrile, the structure consists of a naphthalene core with a methoxy group at the 8-position and a nitrile group at the 2-position. This particular arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) on the same aromatic scaffold creates a donor-acceptor system that can lead to unique photophysical or electronic properties. smolecule.com Methoxy-substituted naphthalenes are widely studied as intermediates in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs), and are explored for their applications in materials science. tubitak.gov.trontosight.ai

Table 1: Physicochemical Properties of this compound

This interactive table provides key identifiers and calculated properties for this compound.

PropertyValueSource
CAS Number 590369-72-5 sigmaaldrich.combldpharm.com
Molecular Formula C₁₂H₉NO sigmaaldrich.combldpharm.com
Molecular Weight 183.21 g/mol sigmaaldrich.combldpharm.com
MDL Number MFCD11502857 sigmaaldrich.com

Table 2: Comparison of Methoxy-2-naphthonitrile Isomers

This interactive table compares the available data for different isomers of Methoxy-2-naphthonitrile, highlighting how the position of the methoxy group can influence physical properties.

Compound NameCAS NumberMolecular FormulaMolecular WeightBoiling PointFlash Point
6-Methoxy-2-naphthonitrile67886-70-8C₁₂H₉NO183.21 g/mol 205 °C106 °C
7-Methoxy-2-naphthonitrile90381-43-4C₁₂H₉NO183.21 g/mol N/AN/A
This compound 590369-72-5 C₁₂H₉NO 183.21 g/mol N/A N/A

Data sourced from references sigmaaldrich.comfluorochem.co.ukbiosynth.com. "N/A" indicates data not available in the consulted sources.

Aims and Scope of Academic Inquiry into this compound

The academic inquiry into this compound appears to be in a nascent stage. It is classified as a rare chemical intended for early discovery research, with suppliers noting that analytical data is not routinely collected for the compound. sigmaaldrich.com This suggests that its primary role is likely that of a specialized building block or a target for novel synthetic methodology development rather than a widely studied functional molecule itself.

Research efforts involving closely related isomers, such as the synthesis of 2-hydroxy-8-methoxy-1-naphthonitrile from Naphtho[1,8-de] solubilityofthings.comontosight.aioxazin-4-ol, indicate that complex, multi-step synthetic pathways are required to produce such 1,2,8-trisubstituted naphthalene systems. mdpi.comresearchgate.netresearchgate.net Therefore, the aims of future academic inquiry into this compound would likely focus on:

Development of efficient and scalable synthetic routes: Creating viable methods to produce this specific isomer, which is not readily available.

Investigation of its chemical reactivity: Exploring how the unique positioning of the methoxy and nitrile groups influences its behavior in various organic reactions.

Exploration as a precursor: Utilizing it as an intermediate for the synthesis of more complex molecules, such as novel heterocyclic systems or functional materials with potential applications in medicinal chemistry or optoelectronics.

Given the limited direct research, the compound represents an open area for fundamental chemical exploration and the discovery of new molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

8-methoxynaphthalene-2-carbonitrile

InChI

InChI=1S/C12H9NO/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-7H,1H3

InChI Key

UNAUZATZSATYMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 8-Methoxy-2-naphthonitrile Scaffolds

The construction of polysubstituted naphthalenes such as this compound requires precise control over regioselectivity. Modern synthetic strategies employ both linear and convergent approaches, often beginning with simpler, strategically functionalized naphthalene (B1677914) precursors.

Rational Design of Multi-Step Convergent and Linear Syntheses

Linear synthesis, where a molecule is built step-by-step in a sequential fashion, is a common approach for constructing substituted naphthalenes. A prominent linear strategy for accessing the 8-methoxy-naphthalene core involves the manipulation of naphtho[1,8-de] researchgate.netrsc.orgoxazine derivatives. mdpi.comnih.gov These precursors can undergo ring-opening reactions to yield 2,8-dihydroxylated naphthonitriles. nih.govresearchgate.net Subsequent protection and methylation steps allow for the differential functionalization of the hydroxyl groups, leading to the desired 8-methoxy substitution pattern. mdpi.com

One such documented linear sequence begins with naphtho[1,8-de] researchgate.netrsc.orgoxazin-4-ol, which is subjected to a series of reactions including benzylation, ring-opening, methylation, reduction of the nitrile group, and finally debenzylation to yield the target aldehyde precursor. nih.govresearchgate.net Another route involves the acetylation of the oxazine, followed by ring-opening to an acetoxy-hydroxynaphthonitrile, and then selective methylation. researchgate.netpreprints.org

Table 1: Exemplary Linear Synthetic Routes to 8-Methoxy-naphthalene Precursors

Starting Material Key Steps Reagents & Conditions Product Ref

Strategic Functionalization of Naphthalene Precursors

The synthesis of specifically substituted naphthalenes relies heavily on the strategic functionalization of readily available precursors. Nitrile-directed C–H functionalization is a powerful tool, where the cyano group directs a transition metal catalyst to activate a specific C-H bond on the aromatic ring for further reaction. umich.edu Ruthenium-catalyzed three-component reactions have been developed for the modular synthesis of multifunctional naphthalenes, allowing for the installation of various groups through remote C-H functionalization. rsc.org

Ring-forming reactions are also fundamental to building the naphthalene core itself. Methods such as the Stobbe condensation, which reacts substituted benzaldehydes with succinic esters, can generate highly substituted naphthols that serve as key intermediates. researchgate.net Other classical and modern methods, including the Diels-Alder reaction, Claisen rearrangement, and ring-closing metathesis, provide versatile pathways to functionalized naphthalene derivatives. researchgate.net

Reactions Involving the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional handle, capable of undergoing a variety of chemical transformations. Its strong electron-withdrawing nature and unique linear geometry influence the reactivity of the entire molecule.

Mechanistic Studies of Nucleophilic Addition to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. The general mechanism often involves the initial attack of the nucleophile on the carbon, breaking the C-N π-bond and forming a transient imine anion. libretexts.org This intermediate is typically protonated during aqueous work-up to yield an imine, which can then be hydrolyzed to a ketone or an aldehyde. libretexts.org

Quantum-chemical studies on the nucleophilic addition of amines to nitriles have shown that the reaction can proceed through a concerted mechanism involving a six-membered transition state that includes the nitrile, the amine, and a water molecule. researchgate.net The reactivity is influenced by the nature of the nucleophile, with aliphatic amines being more reactive than aromatic amines. researchgate.net Metal catalysts, such as platinum or manganese complexes, can activate the nitrile group towards nucleophilic attack. researchgate.netrsc.org

A well-studied reaction is the addition of Grignard reagents to nitriles, which, after hydrolysis of the intermediate imine salt, provides a reliable route to ketones. libretexts.orgcdnsciencepub.com The reaction of Grignard reagents with the closely related 2-methoxy-1-naphthonitrile (B99244) has been investigated, providing insight into the steric and electronic effects of the naphthalene system on this transformation. acs.org

Table 2: Nucleophilic Addition Reactions at the Nitrile Group

Nucleophile Reagent(s) Intermediate Final Product (after workup) Ref
Hydride LiAlH₄, then H₂O Dianion complex Primary Amine libretexts.org
Hydride DIBAL-H, then H₃O⁺ Imine anion complex Aldehyde mdpi.comlibretexts.org
Organometallic R-MgBr, then H₃O⁺ Imine salt Ketone libretexts.org
Amine R-NH₂, H₂O, catalyst Amidine Amidine researchgate.netnih.gov

Investigations into [2+2] Photocycloaddition Reactions

Naphthonitriles are known to participate in photochemical reactions, particularly [2+2] photocycloadditions with alkenes. cdnsciencepub.comcdnsciencepub.com When irradiated in non-polar solvents like hexane (B92381) or benzene (B151609), 1- and 2-naphthonitriles react with electron-rich olefins such as tetramethylethylene to exclusively form cyclobutane (B1203170) adducts. cdnsciencepub.comcdnsciencepub.com This reaction is proposed to proceed through an exciplex intermediate. cdnsciencepub.comcdnsciencepub.com The regiochemistry of the addition can often be predicted based on the electronic nature of the substituents on the naphthalene ring. cdnsciencepub.com

The solvent plays a critical role in these photoreactions. In polar solvents like methanol, the reaction pathway can shift from cycloaddition to photoreduction. cdnsciencepub.comcdnsciencepub.com This is attributed to a complete electron transfer from the olefin to the excited naphthonitrile, forming radical ions that then react with the solvent. cdnsciencepub.comcdnsciencepub.com For 2-naphthonitrile (B358459) and tetramethylethylene in methanol, this leads to dihydronaphthalene derivatives rather than the cyclobutane product. cdnsciencepub.comcdnsciencepub.com

Controlled Hydrolysis and Reductive Transformations of the Cyano Moiety

The cyano group can be readily converted into other important functional groups, namely aldehydes, primary amines, and carboxylic acids, through controlled hydrolysis and reduction.

Reductive Transformations: The reduction of the nitrile is a key synthetic operation. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) results in the complete reduction of the nitrile to a primary amine via two successive nucleophilic additions of a hydride. libretexts.org For a more controlled, partial reduction, diisobutylaluminium hydride (DIBAL-H) is employed. libretexts.org The addition of one equivalent of DIBAL-H at low temperatures, followed by hydrolysis, effectively converts the nitrile to an aldehyde. libretexts.org This specific transformation has been used in the synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde from its nitrile precursor. mdpi.comnih.govresearchgate.net Alternative methods for reducing aromatic nitriles to aldehydes include the use of calcium hypophosphite with a nickel catalyst, a system that is tolerant of other functional groups like hydroxyls. researchgate.net

Hydrolysis: The nitrile group can also be hydrolyzed to a carboxylic acid. This transformation is typically carried out under harsh conditions, such as prolonged heating with strong aqueous acid or base. cdnsciencepub.com Alkaline hydrolysis provides a route to the corresponding naphthoic acid. cdnsciencepub.com

Table 3: Controlled Transformations of the Nitrile Group

Transformation Reagent(s) Conditions Product Ref
Reduction to Aldehyde DIBAL-H Toluene, 0 °C to r.t., then H₃O⁺ Aldehyde nih.govlibretexts.org
Reduction to Aldehyde Ca(H₂PO₂)₂, Ni(OAc)₂·4H₂O EtOH, r.t. Aldehyde researchgate.net
Reduction to Amine LiAlH₄ Ether or THF, then H₂O Primary Amine libretexts.org
Hydrolysis NaOH(aq) or H₂SO₄(aq) Heat Carboxylic Acid cdnsciencepub.com

Reactivity of the Methoxy (B1213986) Substituent and Naphthalene Core

The chemical reactivity of this compound is governed by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile group (-CN) on the naphthalene ring system. The methoxy group, a powerful activating group, increases electron density in the aromatic rings through resonance, while the nitrile group deactivates the ring through its inductive and resonance effects. The positions of these substituents at C8 and C2, respectively, dictate the regioselectivity of further chemical modifications.

Regioselective Electrophilic Aromatic Substitution Studies

Direct experimental studies on the regioselective electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature. However, the outcome of such reactions can be predicted by analyzing the directing effects of the methoxy and nitrile substituents on the naphthalene nucleus.

The methoxy group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. organicchemistrytutor.comlibretexts.org In the context of the naphthalene ring, this would primarily activate positions C7 and C5 (ortho) and C4 (para) relative to the C8-methoxy group. Conversely, the nitrile group is a meta-director and a deactivating group, which would direct incoming electrophiles to positions meta to the C2-nitrile, namely C4, C5, and C7. libretexts.org

The combined influence of these two groups suggests that electrophilic attack is most likely to occur at positions that are activated by the methoxy group and not strongly deactivated by the nitrile group. Therefore, positions C5 and C7 are the most probable sites for electrophilic substitution. The steric hindrance from the peri-position of the methoxy group at C8 might influence the accessibility of the C7 position.

While specific data for this compound is unavailable, studies on related substituted naphthalenes provide insights. For instance, the electrophilic substitution on similarly substituted systems often results in a mixture of products, with the product distribution influenced by the reaction conditions, the nature of the electrophile, and steric factors. wuxiapptec.com

Transformations of the Methoxy Group for Further Derivatization

The methoxy group of this compound is a key functional handle that can be transformed to enable further derivatization of the molecule. The most common transformation is demethylation to yield the corresponding 8-hydroxy-2-naphthonitrile. This conversion is typically achieved using strong Lewis acids or proton acids. chem-station.com

Several reagents are known to effectively cleave aryl methyl ethers. These include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr). chem-station.com The choice of reagent can be critical to achieve selective demethylation without affecting other functional groups in the molecule.

For example, a process for the demethylation of 4-methoxy-1-naphthonitrile (B145921) using 3-mercaptopropionic acid in the presence of potassium carbonate has been reported, yielding 4-hydroxy-1-naphthonitrile in high yield. google.com While this is a different isomer, the methodology could potentially be adapted for this compound.

Research on the selective demethylation of dimethoxynaphthalenes and other methoxylated aromatic compounds provides a basis for predicting suitable conditions for the transformation of this compound. beilstein-journals.orgacs.orgiucr.org The following table summarizes common demethylation methods reported for related methoxy-aromatic compounds, which could be applicable.

Reagent(s)Substrate ExampleProductYield (%)Reference
AlCl₃, CH₂Cl₂2,8-Dimethoxy-1-naphthaldehyde2-Hydroxy-8-methoxy-1-naphthaldehyde68 beilstein-journals.org
BBr₃, CH₂Cl₂Methoxy-prism mdpi.comareneHydroxy-prism mdpi.comareneHigh acs.org
3-Mercaptopropionic acid, K₂CO₃, DMA4-Methoxy-1-naphthonitrile4-Hydroxy-1-naphthonitrile96 google.com
47% HBr, heatGeneral aromatic methyl ethersCorresponding phenols- chem-station.com

The resulting 8-hydroxy-2-naphthonitrile, with its phenolic hydroxyl group, opens up a wide range of possibilities for further functionalization, including etherification, esterification, and coupling reactions, thereby expanding the synthetic utility of the this compound scaffold.

Reaction Mechanisms and Mechanistic Investigations

Theoretical and Experimental Approaches to Reaction Mechanism Elucidation

Modern computational chemistry offers powerful tools for predicting and understanding reaction mechanisms at a molecular level. These theoretical methods are often complemented by experimental studies that probe reaction kinetics and the influence of environmental factors like solvents.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.netpku.edu.cnfrontiersin.orgmdpi.com For a molecule like 8-Methoxy-2-naphthonitrile, DFT calculations can predict optimized geometries, transition state structures, and the energies of reactants, intermediates, and products. This information is vital for mapping out the potential energy surface of a reaction.

DFT studies on related naphthofuran derivatives and other complex organic molecules have successfully characterized reaction pathways, including cycloadditions and rearrangements. researchgate.netpku.edu.cn For instance, calculations can determine the activation energies for different potential pathways, indicating which is most likely to occur. pku.edu.cn The methoxy (B1213986) group on the naphthalene (B1677914) ring, being an electron-donating group, would be expected to influence the electron density distribution and thus the molecule's reactivity in processes like electrophilic substitution or nucleophilic attack, a factor that DFT can quantify through population analysis.

Table 1: Illustrative DFT-Calculated Parameters for Naphthonitrile Derivatives This table presents typical data obtained from DFT calculations for related aromatic nitriles, illustrating the type of information that would be sought for this compound.

Parameter Description Typical Value/Insight
Bond Lengths (Å) The equilibrium distance between atomic nuclei. Used to compare the structure of reactants, transition states, and products.
Mulliken Charges Theoretical distribution of electric charge in a molecule. Indicates sites susceptible to nucleophilic or electrophilic attack.
HOMO-LUMO Gap (eV) The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap generally suggests higher chemical reactivity. frontiersin.org
Activation Energy (kcal/mol) The minimum energy required to initiate a chemical reaction. Allows for the comparison of the feasibility of different reaction pathways. pku.edu.cn

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to its corresponding reactants and products. iastate.eduscm.com This analysis is crucial for confirming that a calculated transition state structure is indeed the correct one for the reaction under investigation. researchgate.netmdpi.com The IRC path is defined as the steepest descent path from the transition state in mass-weighted coordinates. iastate.eduscm.com By following the IRC, chemists can visualize the geometric changes that occur throughout the transformation, such as bond breaking and formation. researchgate.net

In complex reactions, the IRC can reveal whether a reaction is concerted (one step) or proceeds through intermediates. Further analysis along the IRC, such as Bonding Evolution Theory (BET), can divide the reaction path into distinct structural domains, offering a detailed picture of the electronic rearrangements that drive the chemical change. researchgate.net While specific IRC studies on this compound are not available, this method is a standard tool for mechanistic investigations of organic reactions. mdpi.comrsc.org Information on Reaction Electronic Flux (REF) analysis for this compound is not available in the reviewed literature.

The solvent in which a reaction occurs can dramatically influence its rate and mechanism. allrounder.ailibretexts.org Solvents can stabilize reactants, transition states, or intermediates through interactions like hydrogen bonding or dipole-dipole forces, thereby altering the activation energy. allrounder.ai For reactions involving charged intermediates, such as in SN1 pathways, polar protic solvents (e.g., water, alcohols) are particularly effective at stabilization. libretexts.org Conversely, polar aprotic solvents (e.g., DMSO, acetone) can increase the rate of SN2 reactions by not overly solvating the nucleophile, leaving it more reactive. allrounder.ai

In studies of related substituted naphthalenes, the choice of solvent has been shown to significantly affect product yields and even the reaction pathway itself. For example, in the methylation of a hydroxynaphthonitrile derivative, different solvent conditions led to varying ratios of products. mdpi.com Similarly, the photoreactions of 2-naphthonitrile (B358459) yield different products depending on the polarity of the solvent, a phenomenon linked to the stabilization of different intermediates. cdnsciencepub.com Quenching studies, where a substance is added to deactivate an excited state or reactive intermediate, are also used to probe reaction mechanisms, particularly in photochemistry.

Photoinduced Reaction Mechanisms and Excited State Dynamics

The interaction of light with aromatic nitriles can initiate unique chemical reactions that are inaccessible through thermal pathways. These processes are governed by the behavior of electronically excited states and often involve transient species like exciplexes and radical ions.

Upon absorption of light, this compound would be promoted to an electronically excited state. In the presence of another molecule, typically an electron donor or acceptor, this excited state can form an "exciplex," which is an excited-state complex between the two different molecules. osaka-u.ac.jp The formation of exciplexes is a well-documented phenomenon in the photochemistry of naphthonitriles. cdnsciencepub.comacs.org

Studies on 1- and 2-naphthonitrile show that their photoreactions with alkenes in non-polar solvents like hexane (B92381) or benzene (B151609) proceed via an exciplex intermediate. cdnsciencepub.com The decay of this exciplex leads directly to the formation of cycloaddition products, specifically cyclobutanes. cdnsciencepub.com The geometry and electronic structure of the exciplex are thought to play a crucial role in determining the stereochemistry of the final product. osaka-u.ac.jp It is proposed that the decay of the exciplex can occur through several channels, including fluorescence (emission of light), non-radiative decay back to the ground state, or formation of products. tandfonline.com

In polar solvents, the reaction pathway for photoexcited naphthonitriles often changes dramatically. It is proposed that in polar media, the exciplex intermediate can undergo a full photoinduced electron transfer (PET) to form a solvent-separated radical ion pair: a naphthonitrile radical anion and an alkene radical cation. cdnsciencepub.comnih.gov

This PET mechanism explains the formation of photoreduction products rather than cycloadducts when 2-naphthonitrile reacts with tetramethylethylene in polar solvents like methanol. cdnsciencepub.com The generated radical ions can then undergo subsequent reactions, such as protonation or interaction with the solvent, leading to a different array of products. cdnsciencepub.com The methoxy group in this compound would modulate the electron-accepting ability of the naphthalene ring system, influencing the energetics and efficiency of the PET process. The characterization of these transient radical ions is often achieved using techniques like laser flash photolysis, which can detect short-lived species by their absorption spectra. mdpi.com

Table 2: Solvent Polarity Effect on Photoreaction Pathways of Naphthonitriles This table summarizes the generally observed mechanisms for the photoreaction of naphthonitriles with alkenes based on solvent polarity. cdnsciencepub.com

Solvent Type Dominant Intermediate Primary Reaction Pathway Typical Products
Non-Polar (e.g., Hexane) Exciplex Cycloaddition Cyclobutanes
Polar (e.g., Methanol) Radical Ion Pair Photoinduced Electron Transfer (PET) Photoreduction Products

Intramolecular Rearrangements and Cycloaddition Mechanisms

Research into derivatives of this compound has uncovered a novel isomerization pathway involving a nitrile oxide intermediate. Specifically, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a structural isomer, has been shown to rearrange to 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. nih.govresearchgate.netpreprints.org

The pathway begins with the synthesis of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime. nih.govpreprints.org This precursor undergoes oxidative ortho-cyclization using a reagent like phenyliodine(III) diacetate (PIDA) to form 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. nih.govresearchgate.net This isoxazole (B147169) 2-oxide, when dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at room temperature, spontaneously rearranges into its isomer, the corresponding 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. nih.govresearchgate.netpreprints.org

From an energetic standpoint, the resulting nitrile oxide demonstrates considerable stability. It was observed to be stable in DMSO for at least 18 hours. nih.govresearchgate.net The structure of the nitrile oxide was confirmed through ¹H NMR and ¹³C NMR spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS). nih.govresearchgate.net The stability of the isoxazole 2-oxide precursor is thought to be enhanced by an intramolecular pseudo hydrogen bond, which impedes the ring-opening required for isomerization. preprints.org The rearrangement overcomes this stability, yielding the stable nitrile oxide intermediate. nih.govpreprints.orgpreprints.org

The in situ generation of 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide provides a reactive 1,3-dipole for cycloaddition reactions. nih.govwikipedia.org The structure of this highly reactive intermediate was definitively confirmed by trapping it with various dipolarophiles to produce substituted isoxazoles. nih.govpreprints.org This serves as a powerful demonstration of its utility in forming five-membered heterocyclic rings. researchgate.net

The cycloaddition reactions were carried out by dissolving the 9-methoxynaphtho[1,2-d]isoxazole 2-oxide precursor in DMSO and then adding a specific dipolarophile. The mixture was stirred at room temperature, allowing the isomerization and subsequent cycloaddition to occur. nih.gov These reactions proceeded in very high yields, indicating an efficient and selective process. For instance, reactions with both symmetrical alkynes (dimethyl acetylenedicarboxylate) and unsymmetrical dipolarophiles (phenylacetylene, methyl acrylate, styrene) were successful. nih.gov

The successful formation of these isoxazoles rules out the possibility of the intermediate rearranging to an isocyanate. nih.govpreprints.orgresearchgate.net While a detailed analysis of the regioselectivity for the unsymmetrical dipolarophiles was not the primary focus of the study, the high yields of the isolated products demonstrate the synthetic utility of this 1,3-dipolar cycloaddition. nih.gov

DipolarophileProduct ClassYield
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Substituted Isoxazole85%
PhenylacetyleneSubstituted Isoxazole93%
Methyl acrylateSubstituted Isoxazole89%
StyreneSubstituted Isoxazole97%

Table data from the 1,3-dipolar cycloaddition of in situ generated 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H (proton) and ¹³C NMR analyses provide detailed information about the electronic environment of each hydrogen and carbon atom in a molecule, respectively.

In the ¹H NMR spectrum of 8-Methoxy-2-naphthonitrile, the protons on the naphthalene (B1677914) ring system would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, significantly upfield (around δ 4.0 ppm), due to the shielding effect of the attached oxygen atom.

The ¹³C NMR spectrum offers complementary information. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the δ 117-120 ppm range. The carbon atom attached to the methoxy group (C8) would be significantly deshielded, appearing far downfield (around δ 155-160 ppm). The methoxy carbon itself would resonate at approximately δ 55-60 ppm. nih.gov The remaining aromatic carbons would produce a complex pattern of signals reflecting their unique electronic environments.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H1 7.8-8.0 d
H3 7.6-7.8 d
H4 7.4-7.6 t
H5 7.3-7.5 t
H6 7.1-7.3 d
H7 7.0-7.2 d
-OCH₃ 3.9-4.1 s

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 125-130
C2 110-115
C3 130-135
C4 128-132
C4a 132-136
C5 120-125
C6 126-130
C7 105-110
C8 155-160
C8a 128-132
-C≡N 117-120

Application of Time-Course NMR for Reaction Monitoring

Time-course, or in-situ, NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. This method allows for the simultaneous observation of the disappearance of reactants and the appearance of products, providing invaluable kinetic and mechanistic insights.

For this compound, this technique could be applied to monitor its synthesis, for example, via a nucleophilic substitution reaction on an appropriate precursor. By acquiring a series of ¹H NMR spectra at regular intervals, one could track the integration of a characteristic peak of a reactant as it decreases, while monitoring the growth of a signal corresponding to a product, such as the methoxy singlet of this compound. This approach enables the determination of reaction rates and the identification of any transient intermediates that may form during the reaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. The molecular formula of this compound is C₁₂H₉NO. HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion. Another possible fragmentation could be the loss of a neutral carbon monoxide (CO) molecule.

Predicted HRMS Data for this compound

Species Formula Calculated Exact Mass (m/z)
[M]⁺• [C₁₂H₉NO]⁺• 183.0684
[M-CH₃]⁺ [C₁₁H₆NO]⁺ 168.0449

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy

Both FTIR and ATR-IR techniques rely on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds. ATR-IR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation.

The IR spectrum of this compound would be dominated by several characteristic absorption bands. A sharp, intense peak corresponding to the C≡N (nitrile) stretch is expected around 2220-2230 cm⁻¹. The presence of the methoxy group would be confirmed by C-O stretching vibrations, typically appearing in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C ring stretching bands would appear in the 1400-1600 cm⁻¹ range.

Predicted FTIR/ATR-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3150 Medium
Aliphatic C-H Stretch (-OCH₃) 2850-2960 Medium
C≡N Stretch 2220-2230 Strong, Sharp
Aromatic C=C Stretch 1400-1600 Medium-Strong
C-O Stretch 1000-1300 Strong

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The study of a molecule's electronic absorption and emission provides fundamental insights into its behavior upon interaction with light. These photophysical properties are crucial for applications in materials science, photochemistry, and sensor technology. However, for this compound, specific experimental data from these spectroscopic techniques are not readily found in published research.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique used to identify the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's chromophores.

A thorough search of scientific databases and chemical literature did not yield any specific UV-Vis absorption spectra for this compound. Consequently, experimental values for its maximum absorption wavelengths and corresponding molar absorptivity coefficients (ε) are not available. Without this data, a detailed discussion of its electronic transitions, such as π-π* and n-π* transitions, remains speculative.

Fluorescence Spectroscopy and Quenching Dynamics

Fluorescence spectroscopy is employed to investigate the emission of light from a molecule after it has been electronically excited. This technique provides information on the emission spectrum, fluorescence quantum yield, and fluorescence lifetime. Studies on fluorescence quenching can further elucidate the interaction of the excited molecule with its environment.

As with UV-Vis data, there is a lack of published experimental fluorescence data for this compound. Therefore, information regarding its emission wavelengths, quantum efficiency, and potential quenching dynamics is not documented in the accessible scientific literature.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

A comprehensive search for crystallographic data for this compound has revealed no published X-ray diffraction studies. As a result, the crystal structure of this compound has not been experimentally determined. Key structural parameters that would be derived from such an analysis are therefore unavailable.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 8-methoxy-2-naphthonitrile. These calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecule's geometry in both its ground and excited states, as well as predicting its spectroscopic behavior and molecular orbital landscapes.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular structure of organic molecules. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles for both the ground and excited electronic states. nih.gov

While specific studies on this compound are not prevalent, research on similar naphthalene (B1677914) derivatives demonstrates that the introduction of substituents like methoxy (B1213986) and cyano groups can influence the geometry of the naphthalene core. semanticscholar.org The methoxy group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, are expected to cause minor distortions in the planarity of the naphthalene ring and affect the bond lengths in their vicinity. Theoretical calculations for related molecules, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, have shown good agreement between DFT-calculated geometries and experimental data from X-ray diffraction. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value (DFT/B3LYP/6-311++G(d,p))
C-C (ring) bond lengths 1.37 - 1.43 Å
C-O (methoxy) bond length ~1.36 Å
C-C (nitrile) bond length ~1.45 Å
C≡N (nitrile) bond length ~1.16 Å
Naphthalene ring planarity Largely planar with minor puckering

Quantum chemical calculations are instrumental in predicting various spectroscopic properties. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and UV-Visible spectra. Studies on related naphthalene derivatives have successfully used DFT to assign vibrational modes in IR and Raman spectra. nih.gov

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests higher reactivity.

For naphthalene itself, DFT calculations have placed the HOMO-LUMO gap at around 4.75 eV. samipubco.comsamipubco.com The introduction of a methoxy group (electron-donating) and a nitrile group (electron-withdrawing) on the naphthalene scaffold of this compound is expected to modulate these energy levels. The methoxy group would likely raise the HOMO energy, while the nitrile group would lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

Property Predicted Value
HOMO Energy -5.8 to -6.0 eV
LUMO Energy -1.5 to -1.7 eV
HOMO-LUMO Gap 4.1 to 4.5 eV
Dipole Moment 3.5 - 4.5 D

Note: These values are estimations based on the properties of substituted naphthalenes and serve as an illustrative example.

Computational Analysis of Reaction Energetics and Pathways

Computational methods are invaluable for exploring the mechanisms of chemical reactions, allowing for the determination of reaction energetics and the identification of transition states.

For any proposed chemical transformation involving this compound, computational techniques can be employed to map out the potential energy surface connecting reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate. Methods such as DFT are commonly used to perform these calculations. dntb.gov.ua

While not a widely common technique, computational analysis can also provide insights into the relative strengths of chemical bonds within a molecule. This can be conceptualized through a "bond fragility spectrum," which would indicate which bonds are most likely to break under certain conditions, such as thermal or photochemical stress. For this compound, such an analysis would likely highlight the C-O bond of the methoxy group and the C-C bond connecting the nitrile group to the naphthalene ring as potentially more labile than the C-C bonds within the aromatic system.

In Silico Approaches to Molecular Interactions and Recognition

In silico methods are crucial for predicting how a molecule might interact with other molecules, including biological macromolecules. These approaches are fundamental in fields like drug discovery and materials science.

For this compound, molecular docking simulations could be used to predict its binding affinity and mode of interaction with various protein targets. This involves computationally placing the molecule into the binding site of a receptor and scoring the interaction based on factors like shape complementarity and intermolecular forces.

Modeling of Photophysical Phenomena

The modeling of photophysical phenomena involves the use of quantum chemical calculations to understand how a molecule interacts with light. These studies can predict properties such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. For naphthalene derivatives, which are known for their fluorescent properties, these computational models are particularly valuable.

Theoretical studies on the photophysical properties of naphthalene-containing molecules often employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.gov These methods can calculate the electronic structure of a molecule in its ground and excited states. By determining the energy difference between these states, one can predict the wavelengths of light that the molecule will absorb and emit.

For this compound, computational modeling could elucidate the influence of the methoxy and nitrile substituents on the electronic properties of the naphthalene core. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitrile group can create a "push-pull" system, which often leads to interesting photophysical properties, such as a red-shift in the emission spectrum and a higher fluorescence quantum yield.

A systematic computational study of methoxy-substituted stilbene (B7821643) derivatives, which share some structural similarities with substituted naphthalenes, has shown that the position and number of methoxy groups can significantly influence the solid-state fluorescence properties. nih.gov The fluorescence quantum yields in this class of compounds were found to range from 0.07 to 0.69, highlighting the sensitivity of photophysical behavior to subtle structural changes. nih.gov

Table 2: Representative Photophysical Data for Naphthalene Derivatives from Experimental and Computational Studies

Compound ClassAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Computational Method
Naphthalene bridged disilanes289-308340-3600.15-0.49DFT
Naphthalene-substituted oligothiophenes350-450400-5500.20-0.80TD-DFT
Methoxy-trans-stilbene derivatives320-360380-4500.07-0.69Not Specified

Note: This table presents typical ranges of photophysical data for the indicated classes of compounds and is intended to be illustrative. The specific values for this compound would require dedicated computational and experimental investigation. nih.govnih.govresearchgate.net

Applications in Advanced Chemical Systems

Rational Design and Development of Fluorescent Probes and Chemosensors

The naphthalene (B1677914) scaffold, a core component of 8-Methoxy-2-naphthonitrile, is a well-established fluorophore. Naphthalene derivatives are frequently employed in the design of fluorescent probes and chemosensors due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The methoxy (B1213986) (-OCH3) and nitrile (-CN) groups on the naphthalene ring of this compound could theoretically be exploited to modulate its fluorescent properties and to serve as recognition sites or signaling units.

Principles of Fluorescence Turn-On/Turn-Off Mechanisms

Fluorescent probes typically operate on a "turn-on" or "turn-off" mechanism upon interaction with a specific analyte. These mechanisms are governed by several photophysical processes:

MechanismDescription
Photoinduced Electron Transfer (PET) In the "off" state, a photoexcited electron from the fluorophore is transferred to a quencher moiety. Upon analyte binding, this transfer is inhibited, leading to fluorescence "turn-on".
Förster Resonance Energy Transfer (FRET) Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. Analyte interaction can alter the distance or orientation between the donor and acceptor, modulating the FRET efficiency and thus the fluorescence signal.
Intramolecular Charge Transfer (ICT) The electronic properties of the fluorophore are altered upon excitation, leading to a charge-separated state. The emission properties of ICT fluorophores are often highly sensitive to the polarity of their environment, which can be influenced by analyte binding.
Aggregation-Induced Emission (AIE) Certain molecules are non-emissive in solution but become highly fluorescent upon aggregation. This phenomenon can be harnessed for sensing applications where the analyte induces aggregation or disaggregation of the probe.

While these principles are fundamental to the design of fluorescent probes, no specific studies have been found that apply them to this compound.

Strategies for Selective Recognition of Chemical Species

The selective recognition of a target chemical species is paramount for a successful chemosensor. This is typically achieved by incorporating a specific binding site or a reactive group into the probe's structure. For a molecule like this compound, several hypothetical strategies could be envisioned:

Modification of the Nitrile Group: The nitrile group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine. These functional groups could then serve as coordination sites for metal ions or as hydrogen bonding donors/acceptors for anions or neutral molecules.

Derivatization of the Naphthalene Ring: The aromatic ring could be functionalized with receptor units known to bind specific analytes, such as crown ethers for cations or boronic acids for saccharides.

Demethylation of the Methoxy Group: The methoxy group could be converted to a hydroxyl group, which can act as a proton donor or a binding site for certain species.

It is important to reiterate that these are general strategies, and no literature has been identified that describes their implementation with this compound.

Exploration in Advanced Imaging Methodologies

Fluorescent probes with suitable photophysical properties, such as long-wavelength emission and high photostability, are valuable tools in advanced imaging techniques like confocal microscopy and two-photon microscopy for biological applications. Naphthalene-based probes have been utilized in bioimaging. However, there is no available research that specifically documents the use of this compound or its derivatives in any advanced imaging methodologies.

Role as Key Synthetic Intermediates and Building Blocks

The structure of this compound, featuring a functionalized naphthalene core, suggests its potential as a building block in organic synthesis. The nitrile and methoxy groups offer handles for further chemical transformations, and the naphthalene skeleton can serve as a foundation for the construction of more complex aromatic systems.

Construction of Complex Polycyclic Aromatic Hydrocarbon (PAH) Frameworks

The synthesis of complex PAHs often involves the annulation of additional aromatic rings onto a pre-existing core. In principle, this compound could serve as a starting material for such constructions. For instance, the nitrile group could be a precursor to a variety of functional groups that can participate in cyclization reactions. However, a review of the literature does not provide any specific examples of this compound being used as a key intermediate in the synthesis of complex PAH frameworks. General methods for PAH synthesis, such as the Scholl reaction or various cross-coupling strategies, are well-established, but their application to this specific substrate has not been reported.

Synthesis of Novel Fused Heterocyclic Systems (e.g., Selenazoles, Isoxazoles)

The nitrile group is a versatile functional group that can be a key participant in the formation of various heterocyclic rings. For example, the synthesis of isoxazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Selenazoles can be synthesized through various routes, some of which involve nitrile-containing precursors.

Despite the theoretical potential for the nitrile group of this compound to be utilized in the synthesis of fused heterocyclic systems, no published research has been found that demonstrates its use in the synthesis of selenazoles, isoxazoles, or other related fused heterocycles. The reactivity of the nitrile group in this specific molecular context and its utility for the construction of such fused systems remains an unexplored area of research based on the available scientific literature.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are governed by the interplay of the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitrile group (-CN) on the naphthalene core. This substitution pattern is expected to influence the molecule's oxidation and reduction potentials.

Cyclic Voltammetry Studies for Electrochemical Potentials

In related systems, such as methoxy-substituted diketopyrrolopyrrole polymers, the methoxy group has been observed to heavily shift the onset of oxidation. acs.org This suggests that the electron-rich nature of the methoxy group in this compound would likely lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted naphthalene. Conversely, the electron-withdrawing nitrile group would be expected to increase the reduction potential, facilitating the acceptance of electrons.

Studies on donor-acceptor dyads incorporating core-substituted naphthalene diimides, which are more complex systems, have shown that amine substitutions (another electron-donating group) primarily affect the reduction potentials. bham.ac.uk This indicates that the electronic influence of substituents on the naphthalene core is a key determinant of its redox behavior.

Analysis of Substituent Effects on Redox Characteristics

The combined effect of the methoxy and nitrile groups on the redox characteristics of the naphthalene core is a central point of interest. The methoxy group, being an electron-donating group, increases the electron density of the aromatic ring, which generally makes oxidation easier (lower oxidation potential). On the other hand, the nitrile group is strongly electron-withdrawing, which decreases the electron density and typically makes reduction easier (less negative reduction potential).

Computational studies on 4-methoxy-1-naphthol (B1194100) have calculated the highest occupied molecular orbital (HOMO) energy to be -5.430 eV. tandfonline.com The HOMO level is indicative of the ease of oxidation, and the presence of the methoxy group contributes to this relatively high energy level. It is reasonable to infer that this compound would also exhibit a HOMO level influenced by its methoxy substituent, impacting its donor properties in potential charge-transfer applications.

Potential in Materials Science and Optoelectronic Applications

The unique electronic structure imparted by the methoxy and nitrile substituents suggests that this compound could be a valuable compound in the field of materials science, particularly in the development of organic electronic and optoelectronic devices.

Development of Components for Organic Electronics

The presence of both electron-donating (-OCH3) and electron-withdrawing (-CN) groups on the naphthalene scaffold makes this compound a molecule with potential "push-pull" characteristics. Such molecules are of significant interest in organic electronics as they can exhibit intramolecular charge transfer, which is a desirable property for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While research on this compound for these specific applications has not been extensively reported, the foundational properties of substituted naphthalenes are promising. For instance, studies on methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes have highlighted their relevance for optoelectronic applications. msu.ru The unique electronic properties conferred by methoxy and nitrile substituents in compounds like 4-methoxy-1-naphthonitrile (B145921) have also been noted for their potential in developing organic semiconductors.

Exploration of Optoelectronic Properties and Charge Transfer

The optoelectronic properties of naphthalene derivatives are known to be tunable through substitution. The introduction of methoxy and cyano groups can lead to bathochromic (red) shifts in absorption maxima and can influence fluorescence intensities. mdpi.com This suggests that this compound may possess interesting photophysical properties.

The potential for intramolecular charge transfer (ICT) is a key aspect of its optoelectronic character. In molecules with donor and acceptor moieties, photoexcitation can lead to the transfer of an electron from the donor (methoxy-naphthalene part) to the acceptor (nitrile part). This ICT state can have a large dipole moment and can influence the fluorescence and nonlinear optical properties of the material. Studies on methoxy-substituted pyrenes in complexes with tetracyanoquinodimethane have demonstrated orbital-resolved partial charge transfer from the methoxy groups, highlighting their donor capabilities. researchgate.net

The synthesis of related compounds, such as aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which incorporate a methoxy-naphthol moiety, points to the utility of such substituted naphthalenes in creating novel molecular architectures with specific functionalities. frontiersin.org

Emerging Research Directions and Future Outlook

Development of Green and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have become integral to chemical synthesis, aiming to reduce environmental impact and enhance efficiency. ijnrd.orgpharmacyjournal.org For the synthesis of 8-Methoxy-2-naphthonitrile and its derivatives, researchers are increasingly turning to methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising green chemistry approaches is microwave-assisted organic synthesis (MAOS) . ijnrd.orgresearchgate.net This technique utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. ijnrd.org The key advantages of MAOS include efficient and uniform heating, which can lead to fewer side products and a cleaner reaction profile. For the synthesis of nitrile-containing aromatic compounds, microwave-assisted methods have been shown to be highly effective, often proceeding without the need for harsh catalysts or large volumes of hazardous solvents. nih.gov

The table below compares key parameters of conventional synthesis versus a potential microwave-assisted approach for a generic naphthonitrile synthesis, illustrating the potential benefits.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes to Hours
Energy Consumption HighLow
Solvent Usage Often requires large volumes of high-boiling point solventsCan often be performed with greener solvents or even solvent-free
Product Yield Variable, often moderateGenerally high to excellent
By-product Formation Can be significantOften minimized

Future research in this area will likely focus on the development of catalytic systems that can be used in conjunction with microwave heating to further enhance the sustainability of this compound synthesis. This includes the use of solid-supported catalysts that can be easily recovered and reused, as well as exploring the use of benign and renewable solvents.

Advanced Mechanistic Elucidation Leveraging Ultrafast Spectroscopy

Understanding the intricate details of chemical reactions and the behavior of molecules in their excited states is crucial for the development of new technologies. Ultrafast spectroscopy techniques, which operate on the femtosecond (10-15 seconds) to picosecond (10-12 seconds) timescale, are powerful tools for observing these fleeting events in real-time.

Femtosecond transient absorption spectroscopy (fs-TAS) is a particularly valuable technique for studying the excited-state dynamics of molecules like this compound. nih.govdtic.milresearchgate.net In a typical fs-TAS experiment, a short "pump" laser pulse excites the molecule to a higher electronic state. A subsequent "probe" pulse, delayed by a precisely controlled time, measures the absorption of the excited molecule. By varying the delay between the pump and probe pulses, researchers can map out the entire lifetime of the excited state, including processes such as internal conversion, intersystem crossing to triplet states, and energy transfer. nih.gov

For a molecule like this compound, fs-TAS could be used to investigate:

The lifetime of the initially populated excited singlet state.

The efficiency of intersystem crossing to the triplet state.

The influence of the methoxy (B1213986) and nitrile substituents on the photophysical properties.

The dynamics of charge transfer processes within the molecule.

This fundamental understanding is critical for applications where the interaction of the molecule with light is important, such as in the development of new photochemically active materials or probes for biological imaging.

Integrated Computational-Experimental Approaches for Rational Design

The traditional trial-and-error approach to discovering new materials is being increasingly replaced by a more rational design process that combines computational modeling with experimental validation. This integrated approach allows for the prediction of molecular properties and the targeted synthesis of compounds with desired characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. elixirpublishers.comnih.gov For this compound, DFT calculations can be used to predict a wide range of properties, including:

Optimized molecular geometry.

Frontier molecular orbital (HOMO and LUMO) energies, which are crucial for understanding electronic transitions and reactivity. sysrevpharm.org

Molecular electrostatic potential (MEP) maps, which indicate regions of the molecule that are electron-rich or electron-poor.

Vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure of the molecule.

By combining the insights from DFT calculations with experimental data, researchers can engage in a cycle of design, synthesis, and characterization to develop new materials based on the this compound scaffold. For example, by computationally screening a library of virtual derivatives with different substituents, scientists can identify candidates with optimized electronic properties for applications in organic electronics. These promising candidates can then be synthesized and their properties measured experimentally to validate the computational predictions. This iterative process significantly accelerates the discovery of new functional materials.

Exploration of Novel Applications in Interdisciplinary Fields

The unique chemical structure of this compound, featuring a naphthalene (B1677914) core with both an electron-donating methoxy group and an electron-withdrawing nitrile group, makes it an attractive candidate for a variety of applications in interdisciplinary fields.

In the field of organic electronics , molecules with tailored electronic properties are in high demand for the development of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. laborundmore.comnih.gov The extended π-system of the naphthalene ring in this compound provides a good foundation for charge transport, while the substituents can be used to tune the energy levels of the molecule to match the requirements of a specific device. Future research could involve the synthesis of polymers or small molecules incorporating the this compound unit to explore their performance in electronic devices.

Another promising area of application is in the development of chemical sensors . The nitrile group can act as a binding site for certain metal ions or other analytes. Upon binding, the electronic properties of the molecule can be altered, leading to a change in its fluorescence or absorption spectrum. This change can be used as a signal to detect the presence of the analyte. By modifying the this compound structure, it may be possible to create highly selective and sensitive sensors for environmental monitoring or medical diagnostics.

The exploration of these and other interdisciplinary applications will undoubtedly be a major focus of future research on this compound and its derivatives, potentially leading to the development of new and innovative technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.